molecular formula C14H11NO4 B8605977 6-((Benzyloxy)carbonyl)picolinic acid

6-((Benzyloxy)carbonyl)picolinic acid

Cat. No. B8605977
M. Wt: 257.24 g/mol
InChI Key: BUGIQUUGSSDEMD-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

A solution of 6-((benzyloxy)carbonyl)picolinic acid (3.0 g, 11.7 mmol) in saturated NH4OH (100 mL) was heated in a sealed tube at 90° C. for 6 h and monitored by TLC (CHCl3/MeOH 8:2 v/v). The reaction mixture was evaporated to dryness to get the 6-carbamoylpicolinic acid (1.8 g, yield 94%) as a white solid, which was carried through without further purification. MS (ESI) m/z: Calculated for C7H6N2O3: 166.04. found: 167.0 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[N:16]=[C:15]([C:17]([OH:19])=[O:18])[CH:14]=[CH:13][CH:12]=1)=O)C1C=CC=CC=1.C(Cl)(Cl)Cl.CO.[NH4+:26].[OH-]>>[C:9]([C:11]1[N:16]=[C:15]([C:17]([OH:19])=[O:18])[CH:14]=[CH:13][CH:12]=1)(=[O:8])[NH2:26] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC=CC(=N1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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